![molecular formula C16H15F2NO2 B238001 N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DFB is a member of the benzamide family of compounds and is known to exhibit a wide range of biological activities.
Mechanism of Action
DFB is known to act on a variety of molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. DFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DFB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DFB has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, DFB has been shown to modulate the expression of certain genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, DFB has some limitations as well. It is a relatively new compound and its full range of biological activities is not yet fully understood. In addition, DFB can be toxic at high doses and its toxicity profile needs to be further studied.
Future Directions
There are several future directions for research on DFB. One area of research is the development of new synthetic methods for the production of DFB and its analogs. Another area of research is the identification of new molecular targets for DFB. This could lead to the development of new therapeutic applications for DFB. Finally, further studies are needed to fully understand the toxicity profile of DFB and to determine its potential as a therapeutic agent.
Synthesis Methods
DFB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethylbenzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFB.
Scientific Research Applications
DFB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DFB has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
properties
Molecular Formula |
C16H15F2NO2 |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-7-9-12(10-8-11)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
InChI Key |
DQSGBBPAFSHKHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
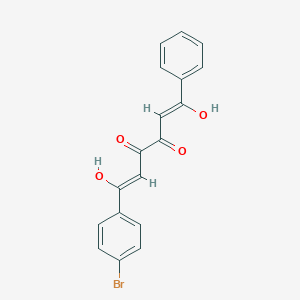

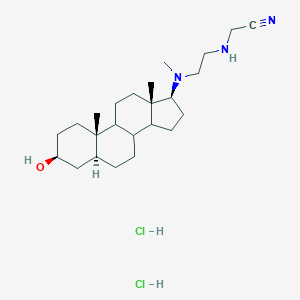
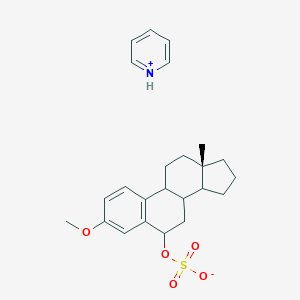

![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)

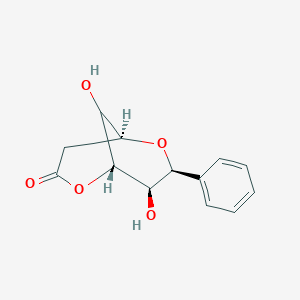
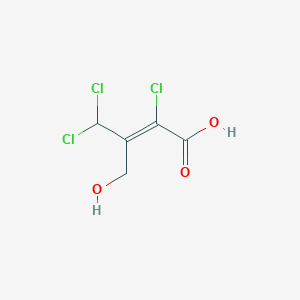
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)